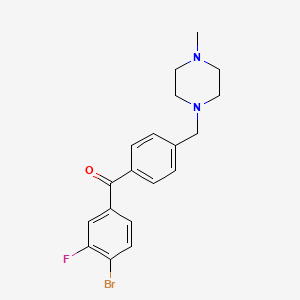

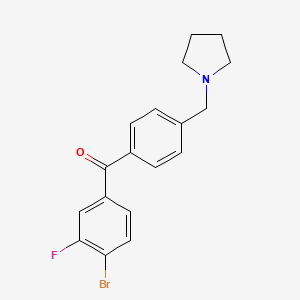

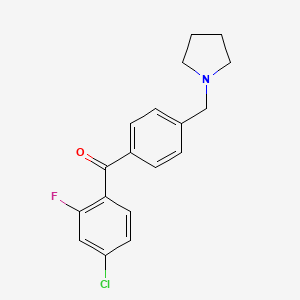

4-Bromo-3-fluoro-4'-(4-methylpiperazinomethyl) benzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-fluoro-4-(4-methylpiperazinomethyl) benzophenone, or 4-Bromo-3-fluoro-4-MPMB, is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid that is soluble in organic solvents. 4-Bromo-3-fluoro-4-MPMB is used in organic synthesis, catalysis, and as a reagent for the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has been studied extensively for its ability to promote efficient and selective reactions.

Scientific Research Applications

Enzyme Activity and Binding Affinity

Halogenated biphenyls, similar in structure to 4-Bromo-3-fluoro-4'-(4-methylpiperazinomethyl) benzophenone, have been studied for their effects on microsomal drug-metabolizing enzymes. These compounds, including variants like 4'-bromo-2,3,4,5-tetrachlorobiphenyl, significantly increase enzyme activities like aryl hydrocarbon hydroxylase, ethoxyresorufin O-deethylase, and dimethylaminoantipyrine N-demethylase. The study also assessed their binding affinities to hepatic cytosolic receptors, revealing a potency order of I > Br > Cl > F (Bandiera et al., 1982).

Photoluminescence Properties

The photoluminescence properties of halogenated benzophenones, closely related to the compound , have been explored. For instance, the study on 1-Bromo-4-(2,2-diphenylvinyl) benzene demonstrates significant fluorescence intensity variations between solution and solid states, suggesting potential applications in material sciences and photonic devices (Liang Zuo-qi, 2015).

Chemical Reactions and Intermediates

Research has been conducted on the chemical reactions involving halogenobenzophenones, like the cleavage of halogenobenzophenones by potassamide in ammonia. This research sheds light on the pathways and intermediates formed in these reactions, which could be relevant for understanding the chemical behavior of this compound (Gibson et al., 1975).

Grignard Reagent Formation and Reactivity

In a study focusing on the formation of Grignard reagents, 1-bromo-4-fluorobenzene, a structurally similar compound, is used to investigate chemoselectivity in synthesis. This research is pertinent for understanding how different halogens in benzophenone derivatives affect their reactivity in organic synthesis (Hein et al., 2015).

properties

IUPAC Name |

(4-bromo-3-fluorophenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrFN2O/c1-22-8-10-23(11-9-22)13-14-2-4-15(5-3-14)19(24)16-6-7-17(20)18(21)12-16/h2-7,12H,8-11,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHRXFNLJFIJFHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrFN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642980 |

Source

|

| Record name | (4-Bromo-3-fluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898783-81-8 |

Source

|

| Record name | (4-Bromo-3-fluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-oxo-4-[(4-pyrrolidinomthyl)phenyl]butyrate](/img/structure/B1325548.png)

![Ethyl 5-oxo-5-[(4-pyrrolidinomthyl)phenyl]valerate](/img/structure/B1325549.png)

![Ethyl 6-oxo-6-[(4-pyrrolidinomthyl)phenyl]hexanoate](/img/structure/B1325550.png)